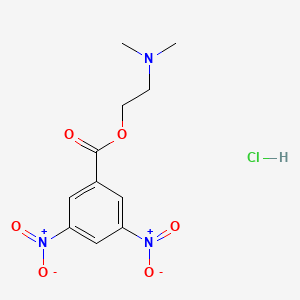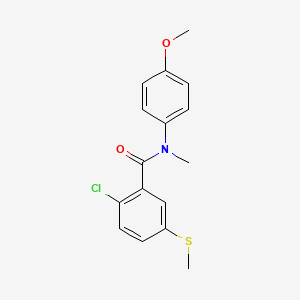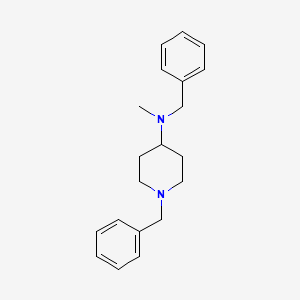
2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride, also known as DNCB, is a chemical compound that has been widely used in scientific research. DNCB is a potent sensitizer and is commonly used as a contact allergen in dermatological studies.
作用机制
2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride acts as a hapten, which means that it can bind to proteins in the skin and form an antigen that triggers an immune response. The immune response involves the activation of T cells, which release cytokines that lead to inflammation and the recruitment of immune cells to the site of contact. The immune response to this compound is mediated by T cells, specifically CD4+ T cells, which play a critical role in the development of allergic contact dermatitis.
Biochemical and Physiological Effects
This compound has been shown to induce a robust immune response in animal models, leading to the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ. This compound also induces the expression of adhesion molecules on endothelial cells, which facilitate the recruitment of immune cells to the site of contact. In addition, this compound has been shown to induce oxidative stress and DNA damage in skin cells.
实验室实验的优点和局限性
2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride is a potent sensitizer and can be used to induce allergic contact dermatitis in animal models. It is a well-established tool in dermatological research and has been used extensively to study the immune response to various antigens. However, this compound has some limitations, including its potential toxicity and the fact that it may not accurately reflect the human immune response to allergens.
未来方向
There are several future directions for the use of 2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride in scientific research. One area of interest is the development of new therapies for allergic contact dermatitis. Another area of interest is the use of this compound as a tool to study the immune response to various antigens in different disease models. Finally, the development of new sensitizers that are less toxic and more specific than this compound is an area of active research.
Conclusion
In conclusion, this compound is a potent sensitizer that has been widely used in scientific research to study the mechanisms of allergic contact dermatitis. Its mechanism of action involves the activation of T cells, which leads to the production of pro-inflammatory cytokines and the recruitment of immune cells to the site of contact. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis method of 2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride involves the reaction of 3,5-dinitrobenzoic acid with dimethylaminoethanol in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride. The purity of this compound can be improved by recrystallization from ethanol.
科学研究应用
2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride has been extensively used in scientific research as a contact allergen to study the mechanisms of allergic contact dermatitis. It is also used as a tool to investigate the immune response to various antigens. This compound has been used to induce contact hypersensitivity in animal models to study the immune response and the role of T cells in the development of allergic reactions.
属性
IUPAC Name |
2-(dimethylamino)ethyl 3,5-dinitrobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6.ClH/c1-12(2)3-4-20-11(15)8-5-9(13(16)17)7-10(6-8)14(18)19;/h5-7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDXZVAEWYESOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B6025032.png)
![1-(1H-pyrazol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6025043.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(1H-indol-3-ylmethylene)acetohydrazide](/img/structure/B6025054.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6025055.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6025061.png)
![1-[4-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025064.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B6025071.png)

![2-[1,4-dioxo-2-(2-phenylethyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazin-9-yl]-1,4-phenylene diacetate](/img/structure/B6025083.png)
![4-[(dimethylamino)sulfonyl]-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6025108.png)

![2,4-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B6025127.png)
![methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate](/img/structure/B6025134.png)
![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6025139.png)